1-(Piperidin-4-yl)piperazine
Overview
Description
1-(Piperidin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a piperidine ring at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Scientific Research Applications
1-(Piperidin-4-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-yl)piperazine is the sigma receptor 1 (S1R) . The sigma receptors are involved in a large array of biological functions due to their ability to interact with various proteins and ion channels . They modulate multiple signaling pathways and are considered valuable tools to identify innovative drugs for the treatment of human diseases such as neurodegenerative pathologies, neuropsychiatric disorders, and cancer .
Mode of Action
This compound interacts with its target, the S1R, acting as an agonist . This means it binds to the receptor and activates it, triggering a biological response. The compound has a high affinity towards S1R, comparable to the reference compound haloperidol . The binding mode of this promising S1R ligand has been analyzed using a S1R-structure derived from co-crystal structures of potent ligands in complex with the target protein .
Biochemical Pathways
The sigma receptors, including S1R, are known to modulate multiple signaling pathways
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the S1R. As an agonist of S1R, it can modulate various biological functions and signaling pathways . .
Safety and Hazards
Future Directions
Piperidine derivatives have been the subject of numerous studies in recent years, with a focus on their synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future studies may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)piperazine, like other piperazine derivatives, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring . Another method includes the hydrogenation of pyridine derivatives using metal-based nanocatalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure hydrogenation reactors and metal catalysts to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic amine with two nitrogen atoms at opposite positions.
N-methylpiperazine: A piperazine derivative with a methyl group attached to one of the nitrogen atoms
Uniqueness: 1-(Piperidin-4-yl)piperazine is unique due to its dual ring structure, combining the properties of both piperidine and piperazine. This duality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
IUPAC Name |
1-piperidin-4-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYYBDZASCMDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572258 | |
Record name | 1-(Piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142013-66-9 | |
Record name | 1-(Piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(piperidin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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